molecular formula C9H8Cl3NO2 B5717590 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide CAS No. 4257-81-2

2,2,2-trichloro-N-(4-methoxyphenyl)acetamide

Cat. No.: B5717590
CAS No.: 4257-81-2
M. Wt: 268.5 g/mol
InChI Key: IFSVHMNTIRKVCD-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H8Cl3NO2 It is characterized by the presence of a trichloromethyl group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted acetamides, methoxy-substituted aldehydes, and reduced amine derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxyphenyl)acetamide
  • 2,2,2-Trichloro-N-(4-chlorophenyl)acetamide
  • 2,2,2-Trichloro-N-(4-ethylphenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide is unique due to the presence of both trichloromethyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trichloro-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSVHMNTIRKVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962566
Record name 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4257-81-2
Record name 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4257-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Acetanisidide, 2,2,2-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004257812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXY-2,2,2-TRICHLOROACETANILIDE
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